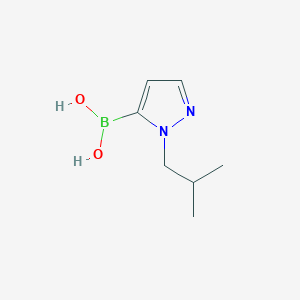

1-Isobutyl-1H-pyrazole-5-boronic acid

Übersicht

Beschreibung

1-Isobutyl-1H-pyrazole-5-boronic acid is an organoboron compound with the molecular formula C7H13BN2O2. It is a boronic acid derivative featuring a pyrazole ring substituted with an isobutyl group at the 1-position and a boronic acid group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-pyrazole-5-boronic acid can be synthesized through various methods. One common approach involves the borylation of 1-isobutyl-1H-pyrazole using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isobutyl-1H-pyrazole-5-boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by acids or bases.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products:

Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the halide used.

Protodeboronation: The major product is the corresponding pyrazole derivative without the boronic acid group.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki–Miyaura Coupling Reactions:

1-Isobutyl-1H-pyrazole-5-boronic acid is primarily utilized in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction allows the synthesis of biaryl compounds and other complex organic molecules. The general mechanism involves three key steps:

- Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

- Transmetalation: The boronic acid transfers its organic group to the palladium center.

- Reductive Elimination: The coupled product is formed, regenerating the palladium catalyst.

Table 1: Reaction Conditions for Suzuki–Miyaura Coupling

| Reactants | Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 2-bromo-thiazole + this compound | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/Water | 100°C | 66% |

| 2-bromo-thiazole + this compound | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/Water | 100°C | 85% |

These reactions demonstrate the compound's effectiveness in synthesizing various derivatives, including thiazole and carboxylic acid derivatives, showcasing its utility in developing new materials and pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing bioactive compounds. Its ability to create boron-containing biomolecules is particularly valuable for studying biological processes and developing therapeutic agents.

Case Study:

Research has indicated that pyrazole derivatives exhibit anti-inflammatory and anticancer properties. For instance, a study synthesized a series of pyrazole derivatives using this compound through Suzuki coupling, leading to compounds that demonstrated significant inhibition of cancer cell proliferation.

Materials Science

The compound is also employed in materials science for producing advanced materials such as polymers and nanocomposites. Its boronic acid functionality allows for the formation of dynamic covalent bonds, which can enhance material properties.

Applications in Polymer Chemistry:

this compound can be used to create boronate esters that are integral in synthesizing polymer networks with improved mechanical properties and thermal stability.

Wirkmechanismus

The mechanism of action of 1-isobutyl-1H-pyrazole-5-boronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

Transmetalation: The boronic acid transfers its organic group to the palladium center.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Vergleich Mit ähnlichen Verbindungen

1-Isobutyl-1H-pyrazole-5-boronic acid can be compared with other boronic acids, such as:

1-Isopropyl-1H-pyrazole-5-boronic acid: Similar structure but with an isopropyl group instead of an isobutyl group.

1-Isobutyl-1H-pyrazole-4-boronic acid: Similar structure but with the boronic acid group at the 4-position.

1H-Pyrazole-4-boronic acid: Lacks the isobutyl group, making it less sterically hindered.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions .

Biologische Aktivität

1-Isobutyl-1H-pyrazole-5-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula . It features a pyrazole ring substituted with an isobutyl group at the 1-position and a boronic acid group at the 5-position. This unique structure allows it to participate in various chemical reactions, particularly Suzuki–Miyaura coupling, which is crucial for forming carbon-carbon bonds in organic synthesis .

The mechanism of action for this compound primarily involves its boronic acid functionality. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition and other biochemical applications. The steps in the Suzuki–Miyaura coupling reaction include:

- Oxidative Addition : The palladium catalyst interacts with the carbon-halogen bond of the halide substrate.

- Transmetalation : The boronic acid transfers its organic group to the palladium center.

- Reductive Elimination : The desired coupled product is formed, regenerating the palladium catalyst .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit promising antimicrobial activity. A study demonstrated that certain pyrazole derivatives showed effective inhibition against various bacterial strains such as E. coli and Staphylococcus aureus, suggesting potential use as antimicrobial agents .

Antitumor Activity

Pyrazole compounds have been recognized for their antitumor properties. Specifically, derivatives targeting BRAF(V600E), EGFR, and other kinases have shown significant inhibitory effects on cancer cell proliferation. In vitro studies have highlighted the effectiveness of pyrazole derivatives against different cancer cell lines, indicating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. Below is a comparison table highlighting key differences:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Isobutyl group at 1-position | Antimicrobial, Antitumor |

| 1-Isopropyl-1H-pyrazole-5-boronic acid | Isopropyl group at 1-position | Moderate antimicrobial activity |

| 1H-Pyrazole-4-boronic acid | Lacks isobutyl substitution | Limited biological activity |

This table illustrates that while similar compounds exist, the specific substitution pattern of this compound enhances its reactivity and selectivity in biological applications.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- A study published in PubMed Central detailed the synthesis and evaluation of various pyrazoles for their anti-inflammatory and analgesic properties, demonstrating a broad spectrum of pharmacological activities associated with this class of compounds .

- Another research article focused on the synthesis of novel pyrazole derivatives that exhibited significant antitumor activity against breast cancer cell lines. The study emphasized the potential synergistic effects when combined with conventional chemotherapy agents like doxorubicin .

Eigenschaften

IUPAC Name |

[2-(2-methylpropyl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BN2O2/c1-6(2)5-10-7(8(11)12)3-4-9-10/h3-4,6,11-12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVFMCUVLDWEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465368 | |

| Record name | 1-Isobutyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-64-8 | |

| Record name | 1-Isobutyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.